molecular formula C9H5ClN2O2 B1619615 6-Chloroquinoxaline-2-carboxylic acid CAS No. 29821-63-4

6-Chloroquinoxaline-2-carboxylic acid

Cat. No.: B1619615
CAS No.: 29821-63-4
M. Wt: 208.6 g/mol
InChI Key: BYBZIRPDXYNMKC-UHFFFAOYSA-N
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Description

6-Chloroquinoxaline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₉H₅ClN₂O₂. It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoxaline-2-carboxylic acid typically involves the chlorination of quinoxaline-2-carboxylic acid. One common method includes the reaction of quinoxaline-2-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloroquinoxaline-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with DNA to exert anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Uniqueness: 6-Chloroquinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

6-chloroquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBZIRPDXYNMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302591
Record name NSC152011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29821-63-4
Record name NSC152011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC152011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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